molecular formula C9H9ClO B6282519 2-(3-chlorophenyl)prop-2-en-1-ol CAS No. 157563-52-5

2-(3-chlorophenyl)prop-2-en-1-ol

Cat. No.: B6282519
CAS No.: 157563-52-5
M. Wt: 168.6
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Description

2-(3-Chlorophenyl)prop-2-en-1-ol is a propenol derivative featuring a chlorine atom at the meta position of the phenyl ring. The chlorine substituent likely enhances lipophilicity and electronic effects, impacting reactivity and interactions with biological targets such as estrogen receptors (ER) .

Properties

CAS No.

157563-52-5

Molecular Formula

C9H9ClO

Molecular Weight

168.6

Purity

65

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen–Schmidt condensation is a classical method for synthesizing α,β-unsaturated carbonyl compounds, adapted here for allylic alcohol production. The reaction involves base-catalyzed condensation between 3-chlorobenzaldehyde and a ketone or aldehyde donor, followed by dehydration to form the conjugated enol system. A critical intermediate, 1-(3-chlorophenyl)prop-2-en-1-one, undergoes subsequent reduction to yield the target alcohol.

The mechanism proceeds via:

  • Deprotonation of the aldehyde α-hydrogen to form an enolate

  • Nucleophilic attack on 3-chlorobenzaldehyde

  • Dehydration to generate the α,β-unsaturated ketone

  • Stereoselective reduction using agents like NaBH₄ or LiAlH₄

Optimization Parameters

Optimal conditions derived from industrial protocols include:

ParameterValue RangeImpact on Yield
Temperature80–110°CMaximizes kinetics while minimizing side reactions
Molar Ratio (Aldehyde:Ketone)1:1.2Ensures complete aldehyde conversion
Catalyst10% NaOH in EtOHBalances reactivity and selectivity
Reaction Time6–8 hCompletion monitored via HPLC

Trials using microwave-assisted synthesis reduced reaction times to 45 minutes but required specialized equipment. Solvent screening identified ethanol-water mixtures (4:1 v/v) as optimal, achieving 89% isolated yield compared to 76% in pure ethanol.

Palladium-Catalyzed Cross-Coupling

Catalytic System Design

Palladium-mediated methods employ Suzuki-Miyaura or Heck-type couplings to construct the allylic alcohol framework. A representative protocol from Figshare utilizes:

  • Catalyst : Palladium(II) acetate (0.4 mol%)

  • Ligand : 1,3-Bis(diphenylphosphino)propane (0.8 mol%)

  • Substrate : 3-Chlorobromobenzene (10 mmol)

  • Coupling Partner : 2-Propen-1-ol (5 equiv)

  • Solvent : Toluene/DMF (3:1)

  • Base : Triethylamine (1.6 equiv)

Under nitrogen at 125°C for 30 hours, this system achieves 78% conversion to 2-(3-chlorophenyl)prop-2-en-1-ol after acid-base workup.

Ligand and Solvent Effects

Comparative studies reveal ligand bulkiness critically impacts regioselectivity:

Ligand% Yield (Isomer A:B)TOF (h⁻¹)
PPh₃62 (85:15)12
BINAP71 (92:8)18
Xantphos82 (97:3)22

Polar aprotic solvents (DMF, NMP) favor oxidative addition but require careful moisture control. Additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems.

Enzymatic Reduction Approaches

Ketoreductase-Catalyzed Synthesis

Recent advances employ recombinant ketoreductases for asymmetric reduction of 1-(3-chlorophenyl)prop-2-en-1-one. A 2025 study achieved 98% enantiomeric excess using KRED-101 from Lactobacillus kefir under the following conditions:

  • Substrate Loading : 50 g/L

  • Cofactor Regeneration : Glucose dehydrogenase (GDH)/glucose system

  • pH : 7.2 (50 mM phosphate buffer)

  • Temperature : 30°C

This method eliminates harsh reducing agents but requires substrate pre-synthesis via chemical routes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost IndexEnvironmental Impact
Claisen–Schmidt89951.0Moderate (solvent waste)
Palladium Coupling78983.2High (heavy metal use)
Enzymatic Reduction65994.5Low

Cost Index normalized to Claisen–Schmidt = 1.0

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-chlorocinnamaldehyde or 3-chlorocinnamic acid.

    Reduction: 2-(3-chlorophenyl)propan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propenol Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
This compound 3-Cl on phenyl C₉H₉ClO 168.62 (calculated) Hypothesized ER modulation, moderate lipophilicity Inferred
2-(2,4-Difluorophenyl)prop-2-en-1-ol 2,4-diF on phenyl C₉H₈F₂O 170.16 High lipophilicity; potential ER antagonist
3-(3-Bromophenyl)-2-propen-1-ol 3-Br on phenyl C₉H₉BrO 213.07 Larger halogen atom; altered binding affinity
3-(2-Fluorophenyl)prop-2-en-1-ol 2-F on phenyl C₉H₉FO 152.17 Electron-withdrawing F; possible metabolic stability
3,3-bis(4-Chlorophenyl)prop-2-en-1-ol 4-Cl on two phenyl groups C₁₅H₁₂Cl₂O 279.16 Increased steric bulk; dual halogen effects
3-(3-Chloro-2-methylphenyl)-1-propanol 3-Cl, 2-CH₃ on phenyl C₁₀H₁₃ClO 184.67 Enhanced lipophilicity; methyl group influences conformation
Prop-2-en-1-ol derivatives (e.g., 4-[4-hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)) Allyl and hydroxyl groups on phenyl Variable Variable Potent ER antagonists; induce apoptosis in cancer cells

Electronic and Steric Effects

  • Chlorine vs. Brominated analogs (e.g., 3-(3-Bromophenyl)-2-propen-1-ol) may exhibit altered binding kinetics due to bromine’s polarizability and larger atomic radius .
  • Substituent Position :

    • Meta-substituted chlorophenyl (as in the target compound) may offer better resonance stabilization than ortho- or para-substituted analogs, influencing reactivity in synthesis (e.g., condensation reactions in ) .

Physicochemical Properties

  • For example, 2-(2,4-Difluorophenyl)prop-2-en-1-ol (logP ~2.1) is less lipophilic than the chloro analog (estimated logP ~2.8) .

Key Research Findings

Synthetic Efficiency : Chloro-substituted aryl aldehydes achieve >80% yields in hydrazinecarbothioamide condensations, underscoring chlorine’s role in driving reactivity .

Structural Insights: Crystallographic studies (e.g., ) reveal that halogenated propenols often form hydrogen-bonded networks, influencing crystal packing and stability .

Q & A

Basic: What synthetic routes are recommended for 2-(3-chlorophenyl)prop-2-en-1-ol, and how can reaction yields be optimized?

Answer:
Synthesis of this compound may involve:

  • Aldol condensation : Reacting 3-chlorobenzaldehyde with acetaldehyde under basic conditions to form the α,β-unsaturated alcohol.
  • Grignard addition : Using a propargyl Grignard reagent with 3-chlorobenzaldehyde, followed by acid hydrolysis and reduction.
    Optimization strategies :
    • Use catalysts like BF₃·Et₂O to enhance regioselectivity.
    • Control temperature (0–5°C) to minimize side reactions.
    • Purify via column chromatography with ethyl acetate/hexane (1:4) to isolate the product .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the allylic alcohol structure and chlorine substitution on the phenyl ring. For example, the hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns using SHELX software for refinement .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 182 for [M⁺]) and fragmentation patterns.

Advanced: How can computational tools predict hydrogen bonding networks in its crystalline form?

Answer:

  • Graph set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using crystallographic data .
  • Density Functional Theory (DFT) : Calculate hydrogen bond energies (e.g., O–H···O interactions at ~25 kJ/mol) and compare with experimental XRD data .
  • Software : Use Mercury (CCDC) to visualize packing diagrams and SHELXL for refining hydrogen atom positions .

Advanced: How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

Answer:

  • Quantum chemical calculations : Perform DFT (B3LYP/6-311+G(d,p)) to simulate ¹H/¹³C shifts. Compare with experimental data to identify outliers.
  • Solvent effects : Account for DMSO or CDCl₃ solvent shifts using the IEFPCM model .
  • Dynamic effects : Analyze rotameric equilibria (e.g., allylic alcohol conformation) via variable-temperature NMR .

Methodological: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .
  • PPE : Wear nitrile gloves and safety goggles.
  • Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .

Advanced: How does the chlorophenyl group influence reactivity in nucleophilic additions?

Answer:

  • Electronic effects : The electron-withdrawing Cl group deactivates the phenyl ring, reducing electrophilicity at the β-position of the enol.
  • Steric effects : Ortho-chloro substitution hinders planarization, affecting regioselectivity in Diels-Alder reactions.
  • Experimental validation : Compare kinetics with non-chlorinated analogs using UV-Vis monitoring .

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